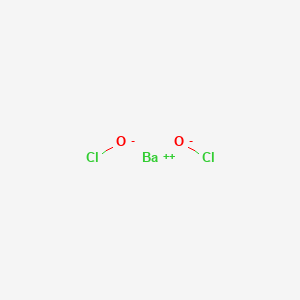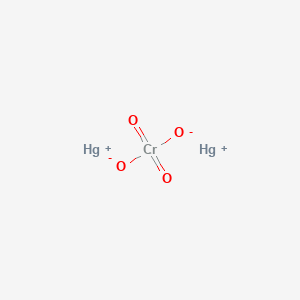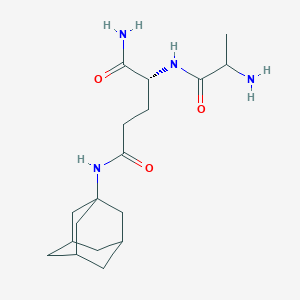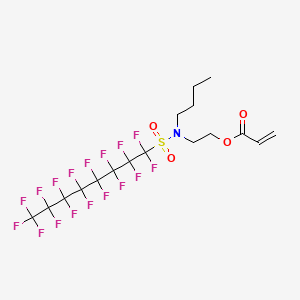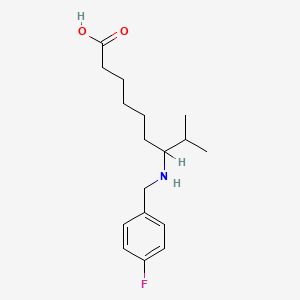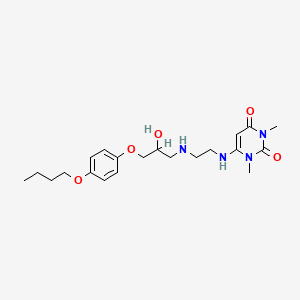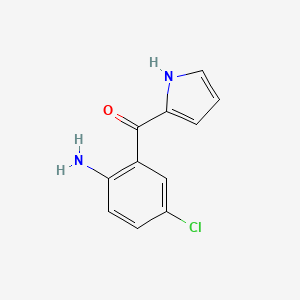
(2-Amino-5-chlorophenyl)(1H-pyrrol-2-yl)methanone
Overview
Description
“(2-Amino-5-chlorophenyl)(1H-pyrrol-2-yl)methanone” is a synthetic compound that belongs to the class of pyrrole derivatives. It has a molecular formula of C11H9ClN2O and a molecular weight of 220.65 g/mol.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring attached to a phenyl ring via a methanone group . The phenyl ring is substituted with an amino group and a chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, and refractive index of this compound are not available .Scientific Research Applications
Antimicrobial and Anticancer Agents
Research into novel pyrazole derivatives, including compounds structurally related to (2-Amino-5-chlorophenyl)(1H-pyrrol-2-yl)methanone, has demonstrated significant potential in antimicrobial and anticancer therapies. For instance, Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives showing higher anticancer activity compared to the reference drug doxorubicin and exhibiting good to excellent antimicrobial activity (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).
Crystal and Molecular Structure Analysis
The study of crystal and molecular structures of related compounds provides insights into the molecular conformation and interactions that could be relevant for (2-Amino-5-chlorophenyl)(1H-pyrrol-2-yl)methanone. Kubicki et al. (2012) reported on the crystal and molecular structures of two 2-aminothiophene derivatives, highlighting the influence of intramolecular N–H···O=C hydrogen bonds on molecular conformation (M. Kubicki, G. Dutkiewicz, H. Yathirajan, P. Dawar, A. Ramesha, & A. S. Dayananda, 2012).
Docking Studies for Antibacterial Activity
Shahana and Yardily (2020) conducted synthesis, spectral characterization, DFT, and docking studies on novel compounds with structural similarities, aiding in understanding their antibacterial activity. This suggests potential applications of (2-Amino-5-chlorophenyl)(1H-pyrrol-2-yl)methanone in developing antibacterial agents (M. Shahana & A. Yardily, 2020).
Antiinflammatory and Antibacterial Agents
Ravula et al. (2016) synthesized novel pyrazoline derivatives, showing significant in vivo antiinflammatory and potent antibacterial activity. This indicates the potential for compounds like (2-Amino-5-chlorophenyl)(1H-pyrrol-2-yl)methanone to be explored for similar biological activities (P. Ravula, V. Babu, P. Manich, Rika, N. R. Chary, J. N. S. Ch, & Ra, 2016).
Chiral Intermediate Production
The production of chiral intermediates for pharmaceuticals is another application area. For example, Ni, Zhou, and Sun (2012) isolated microorganisms for the stereoselective reduction of related compounds to produce chiral intermediates for anti-allergic drugs (Y. Ni, Jieyu Zhou, & Zhi-hao Sun, 2012).
properties
IUPAC Name |
(2-amino-5-chlorophenyl)-(1H-pyrrol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-7-3-4-9(13)8(6-7)11(15)10-2-1-5-14-10/h1-6,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAGHTDLIMFQDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)C2=C(C=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301063 | |
| Record name | (2-Amino-5-chlorophenyl)(1H-pyrrol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-5-chlorophenyl)(1H-pyrrol-2-yl)methanone | |
CAS RN |
74978-28-2 | |
| Record name | MLS002920523 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Amino-5-chlorophenyl)(1H-pyrrol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9,10-Anthracenedione, 1,5-bis[[4-(pentyloxy)phenyl]amino]-](/img/structure/B1619525.png)
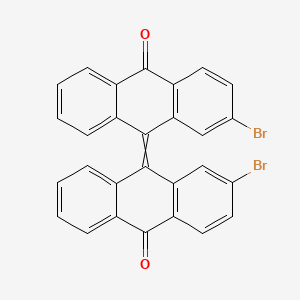

![Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 3,12,16,17-tetrachloro-](/img/structure/B1619531.png)
